molecular formula C40H59N3O7 B12825023 (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate

(5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate

Cat. No.: B12825023
M. Wt: 693.9 g/mol
InChI Key: JJTGKUKIKMQVDD-UHFFFAOYSA-N
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Description

The compound (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate is a complex organic molecule with a unique structure It features multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the fluorenyl moiety, followed by the introduction of the tert-butyl and sec-butyl groups. The final steps involve the formation of the trioxo-oxa-triazatetradecan structure under carefully controlled conditions to avoid racemization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the ketone groups can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemical effects in organic reactions.

Biology

In biological research, this compound could be used to study the interactions between chiral molecules and biological systems. Its unique structure may allow it to interact with specific enzymes or receptors, providing insights into the mechanisms of chiral recognition.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its complex structure and multiple functional groups make it a versatile scaffold for the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its rigid structure and multiple functional groups may allow it to be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups may allow it to bind selectively to these targets, modulating their activity and producing a biological effect. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to these similar compounds, (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate stands out due to its unique combination of chiral centers and functional groups. This complexity provides it with a high degree of specificity in its interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C40H59N3O7

Molecular Weight

693.9 g/mol

IUPAC Name

tert-butyl 4-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

InChI

InChI=1S/C40H59N3O7/c1-13-26(6)36(32(48-12)22-33(44)50-40(7,8)9)42(10)38(46)34(24(2)3)41-37(45)35(25(4)5)43(11)39(47)49-23-31-29-20-16-14-18-27(29)28-19-15-17-21-30(28)31/h14-21,24-26,31-32,34-36H,13,22-23H2,1-12H3,(H,41,45)

InChI Key

JJTGKUKIKMQVDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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